molecular formula C94H163N27O35 B13735502 L-Glutamine, L-a-glutamyl-L-lysyl-L-seryl-L-leucylglycyl-L-a-glutamyl-L-alanyl-L-a-aspartyl-L-lysyl-L-alanyl-L-a-aspartyl-L-valyl-L-asparaginyl-L-valyl-L-leucyl-L-threonyl-L-lysyl-L-alanyl-L-lysyl-L-s

L-Glutamine, L-a-glutamyl-L-lysyl-L-seryl-L-leucylglycyl-L-a-glutamyl-L-alanyl-L-a-aspartyl-L-lysyl-L-alanyl-L-a-aspartyl-L-valyl-L-asparaginyl-L-valyl-L-leucyl-L-threonyl-L-lysyl-L-alanyl-L-lysyl-L-s

Cat. No.: B13735502
M. Wt: 2231.5 g/mol
InChI Key: QJSMSBOOWBEZSE-FCYLZPHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Glutamine, L-a-glutamyl-L-lysyl-L-seryl-L-leucylglycyl-L-a-glutamyl-L-alanyl-L-a-aspartyl-L-lysyl-L-alanyl-L-a-aspartyl-L-valyl-L-asparaginyl-L-valyl-L-leucyl-L-threonyl-L-lysyl-L-alanyl-L-lysyl-L-s is a complex peptide composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves the stepwise addition of amino acids in a specific sequence. Each amino acid is protected by a suitable protecting group to prevent unwanted side reactions. The peptide bonds are formed using coupling reagents such as carbodiimides or phosphonium salts. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this peptide may involve solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is widely used due to its efficiency and ability to produce large quantities of peptides with high purity. The process involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids. After the synthesis is complete, the peptide is cleaved from the resin and purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

This peptide can undergo various chemical reactions, including:

    Oxidation: Oxidative cleavage of peptide bonds or side chains.

    Reduction: Reduction of disulfide bonds or other functional groups.

    Substitution: Nucleophilic substitution reactions on side chains.

    Hydrolysis: Cleavage of peptide bonds by water or enzymes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., dithiothreitol), nucleophiles (e.g., amines), and hydrolytic enzymes (e.g., proteases). Reaction conditions vary depending on the desired transformation but often involve controlled pH, temperature, and solvent systems.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized peptides or amino acids, while hydrolysis typically produces smaller peptide fragments or free amino acids.

Scientific Research Applications

This peptide has numerous applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Explored for potential therapeutic applications, such as drug delivery systems and biomaterials.

    Industry: Utilized in the development of novel materials and biotechnological processes.

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and influencing cellular functions. The exact pathways depend on the peptide’s structure and the biological context in which it is studied.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide with similar amino acid composition but simpler structure.

    L-Tyrosyl-L-a-glutamyl-L-seryl-L-isoleucyl-L-arginyl-L-isoleucylglycyl-L-valyl-L-alanyl-L-prolyl-L-seryl-L-glutamine trifluoroacetate: Another complex peptide with different amino acid sequence.

    N-Acetylmuramyl-L-alanyl-D-isoglutamine hydrate: A peptide with distinct functional groups and applications.

Uniqueness

The uniqueness of L-Glutamine, L-a-glutamyl-L-lysyl-L-seryl-L-leucylglycyl-L-a-glutamyl-L-alanyl-L-a-aspartyl-L-lysyl-L-alanyl-L-a-aspartyl-L-valyl-L-asparaginyl-L-valyl-L-leucyl-L-threonyl-L-lysyl-L-alanyl-L-lysyl-L-s lies in its specific amino acid sequence and potential for diverse applications. Its complex structure allows for unique interactions with biological molecules, making it a valuable tool in research and industry.

Properties

Molecular Formula

C94H163N27O35

Molecular Weight

2231.5 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C94H163N27O35/c1-43(2)35-58(114-90(151)64(42-123)118-84(145)55(24-16-20-34-98)108-78(139)51(99)25-29-68(128)129)79(140)102-40-67(127)106-56(27-30-69(130)131)82(143)105-49(11)76(137)112-61(38-70(132)133)85(146)109-52(21-13-17-31-95)80(141)104-48(10)77(138)113-62(39-71(134)135)88(149)120-73(46(7)8)92(153)116-60(37-66(101)126)87(148)119-72(45(5)6)91(152)115-59(36-44(3)4)86(147)121-74(50(12)124)93(154)110-53(22-14-18-32-96)81(142)103-47(9)75(136)107-54(23-15-19-33-97)83(144)117-63(41-122)89(150)111-57(94(155)156)26-28-65(100)125/h43-64,72-74,122-124H,13-42,95-99H2,1-12H3,(H2,100,125)(H2,101,126)(H,102,140)(H,103,142)(H,104,141)(H,105,143)(H,106,127)(H,107,136)(H,108,139)(H,109,146)(H,110,154)(H,111,150)(H,112,137)(H,113,138)(H,114,151)(H,115,152)(H,116,153)(H,117,144)(H,118,145)(H,119,148)(H,120,149)(H,121,147)(H,128,129)(H,130,131)(H,132,133)(H,134,135)(H,155,156)/t47-,48-,49-,50+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,72-,73-,74-/m0/s1

InChI Key

QJSMSBOOWBEZSE-FCYLZPHTSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

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